molecular formula C10H20N2O2S2 B15162091 N~1~,N~2~-Bis(4-hydroxybutyl)ethanebis(thioamide) CAS No. 145803-99-2

N~1~,N~2~-Bis(4-hydroxybutyl)ethanebis(thioamide)

Cat. No.: B15162091
CAS No.: 145803-99-2
M. Wt: 264.4 g/mol
InChI Key: DPCLHGSOHBZARJ-UHFFFAOYSA-N
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Description

N~1~,N~2~-Bis(4-hydroxybutyl)ethanebis(thioamide) is a chemical compound known for its unique structure and potential applications in various fields. This compound features two hydroxybutyl groups attached to an ethanebis(thioamide) core, making it a versatile molecule for chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-Bis(4-hydroxybutyl)ethanebis(thioamide) typically involves the reaction of ethanebis(thioamide) with 4-hydroxybutyl derivatives. One common method is the condensation reaction between ethanebis(thioamide) and 4-hydroxybutyraldehyde in the presence of a suitable catalyst, such as glacial acetic acid . The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of N1,N~2~-Bis(4-hydroxybutyl)ethanebis(thioamide) can be scaled up using batch or continuous flow reactors. The use of homogeneous catalysts like titanium isopropoxide or zinc acetate has been shown to enhance the efficiency of the reaction . The reaction parameters, including temperature, catalyst concentration, and reaction time, are optimized to achieve maximum conversion and yield.

Chemical Reactions Analysis

Types of Reactions: N1,N~2~-Bis(4-hydroxybutyl)ethanebis(thioamide) undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The thioamide groups can be reduced to form amines.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Ethers, esters.

Scientific Research Applications

N~1~,N~2~-Bis(4-hydroxybutyl)ethanebis(thioamide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N~2~-Bis(4-hydroxybutyl)ethanebis(thioamide) involves its interaction with molecular targets through its hydroxy and thioamide groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to chelate metal ions makes it a potential candidate for applications in catalysis and drug development .

Comparison with Similar Compounds

Uniqueness: N1,N~2~-Bis(4-hydroxybutyl)ethanebis(thioamide) is unique due to its hydroxybutyl groups, which provide additional sites for chemical modification and enhance its solubility and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

145803-99-2

Molecular Formula

C10H20N2O2S2

Molecular Weight

264.4 g/mol

IUPAC Name

N,N'-bis(4-hydroxybutyl)ethanedithioamide

InChI

InChI=1S/C10H20N2O2S2/c13-7-3-1-5-11-9(15)10(16)12-6-2-4-8-14/h13-14H,1-8H2,(H,11,15)(H,12,16)

InChI Key

DPCLHGSOHBZARJ-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CNC(=S)C(=S)NCCCCO

Origin of Product

United States

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